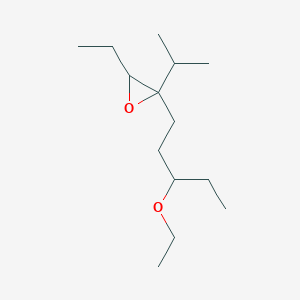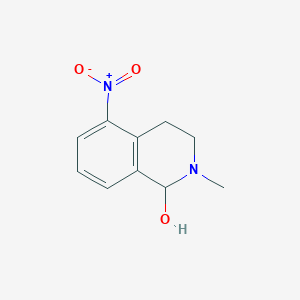
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features an azetidine ring, a four-membered nitrogen-containing ring, which is relatively rare in organic chemistry. The presence of the methoxyphenyl and oxo groups further enhances its chemical reactivity and potential utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxyphenylacetic acid with azetidine-2-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The methoxyphenyl group may enhance binding affinity and specificity, while the oxo group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Azetidinecarboxylic acid: Lacks the methoxyphenyl and oxo groups, resulting in different reactivity and applications.
3-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the azetidine ring, leading to different chemical properties.
4-Oxo-2-azetidinone: Shares the azetidine ring and oxo group but lacks the methoxyphenyl group.
Uniqueness
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- is unique due to the combination of the azetidine ring, methoxyphenyl group, and oxo group
Propiedades
Número CAS |
89862-63-5 |
|---|---|
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-8-4-2-3-7(5-8)12-9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,14,15) |
Clave InChI |
MLTGHNVWDJYQDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2C(CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


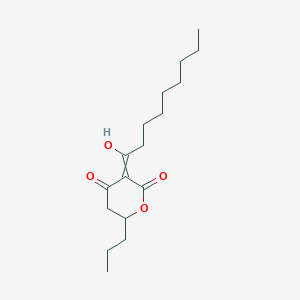
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
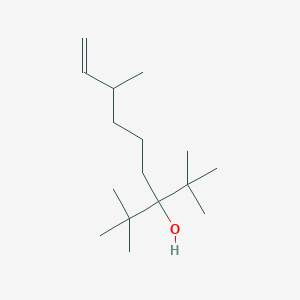
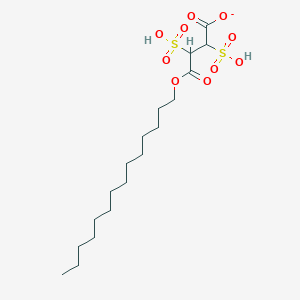
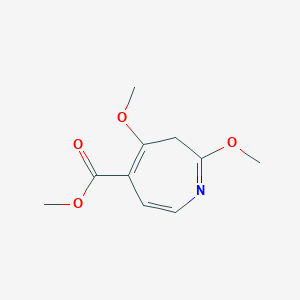
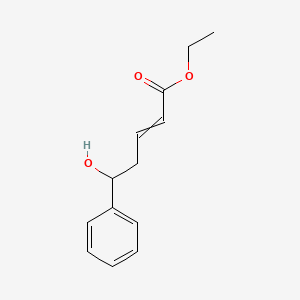
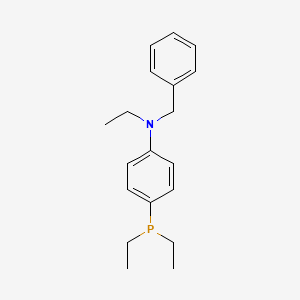

![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
